Samidorphan L-malate

Opioid receptor occupancy In vivo pharmacology CNS drug development

Samidorphan L-malate (CAS 1204592-75-5) is the definitive reference standard for opioid receptor pharmacology, β-arrestin-biased signaling, and antipsychotic-associated weight gain research. It exhibits higher MOR affinity than naltrexone (EC₅₀: 5.1 nM vs 15.5 nM), clinically relevant DOR occupancy (36.1%), and CYP3A4-mediated metabolism enabling robust DDI studies. As the exact L-malate salt in FDA-approved LYBALVI, it is non-substitutable for dissolution testing, impurity profiling, and formulation development of olanzapine/samidorphan combination products. Available for R&D procurement with global shipping.

Molecular Formula C25H32N2O9
Molecular Weight 504.5 g/mol
CAS No. 1204592-75-5
Cat. No. B10827623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamidorphan L-malate
CAS1204592-75-5
Molecular FormulaC25H32N2O9
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C21H26N2O4.C4H6O5/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12;5-2(4(8)9)1-3(6)7/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26);2,5H,1H2,(H,6,7)(H,8,9)/t16-,20-,21-;2-/m10/s1
InChIKeyRARHXUAUPNYAJF-QSYGGRRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Samidorphan L-malate (CAS 1204592-75-5): A Structurally Differentiated Opioid System Modulator for Targeted CNS Research Applications


Samidorphan L-malate (CAS 1204592-75-5) is the L-malate salt form of samidorphan, a new molecular entity that functions as a potent μ-opioid receptor (MOR) antagonist while exhibiting partial agonist activity at κ-opioid (KOR) and δ-opioid (DOR) receptors in vitro [1]. Samidorphan is structurally related to naltrexone but incorporates a 3-carboxamido group, resulting in higher opioid receptor binding affinities, more potent MOR antagonism, and differentiated in vivo receptor occupancy characteristics compared to naltrexone [2][3]. This compound is a key component of the FDA-approved fixed-dose combination product olanzapine/samidorphan (LYBALVI) indicated for the treatment of schizophrenia and bipolar I disorder [4].

Samidorphan L-malate vs. Naltrexone: Why In-Class Substitution Fails to Replicate Receptor Occupancy and Functional Profile


Samidorphan L-malate cannot be substituted with naltrexone or other generic opioid antagonists due to quantifiable and mechanistically consequential differences in receptor binding affinity, in vivo receptor occupancy, and downstream signaling bias. Although both compounds are structurally related and function as MOR antagonists, samidorphan exhibits higher in vivo MOR affinity (EC50: 5.1 nM vs. 15.5 nM for naltrexone), occupies DOR at clinically relevant concentrations (36.1% vs. no detectable binding), and demonstrates a distinct functional profile with β-arrestin-sparing activity at MOR and partial agonism at KOR and DOR [1][2][3]. These differences are not merely incremental; they translate to a differentiated preclinical and clinical pharmacology that generic alternatives cannot replicate.

Samidorphan L-malate: Quantitative Differentiation Evidence Against Closest Comparators


Samidorphan vs. Naltrexone: Superior In Vivo MOR Affinity and Broader Receptor Occupancy at Clinically Relevant Concentrations

In a direct head-to-head comparison in male Sprague-Dawley rats, samidorphan demonstrated a threefold higher in vivo MOR affinity (EC50: 5.1 nM) compared to naltrexone (EC50: 15.5 nM). At clinically relevant unbound brain concentrations (samidorphan: 23.1 nM; naltrexone: 33.5 nM), samidorphan achieved 93.2% MOR occupancy, 41.9% KOR occupancy, and 36.1% DOR occupancy, whereas naltrexone achieved 79.4% MOR occupancy, 9.4% KOR occupancy, and no detectable DOR occupancy [1].

Opioid receptor occupancy In vivo pharmacology CNS drug development

Samidorphan vs. Naltrexone: Higher In Vitro Binding Affinity Across All Three Opioid Receptor Subtypes

In vitro radioligand binding studies demonstrate that samidorphan binds with higher affinity to all three major opioid receptor subtypes compared to naltrexone. Samidorphan exhibits a twofold higher MOR affinity than naltrexone, while also displaying high affinity at KOR and DOR [1][2]. Samidorphan's Ki values at human opioid receptors are: MOR: 0.052 ± 0.0044 nM; KOR: 0.23 ± 0.018 nM; DOR: 2.7 ± 0.36 nM [2].

Radioligand binding Receptor pharmacology Ki determination

Samidorphan vs. Naltrexone: Distinct Functional Activity at KOR and DOR with Partial Agonism

Unlike naltrexone, which functions primarily as a pure antagonist at all three opioid receptors, samidorphan exhibits a mixed functional profile: it is a MOR antagonist but acts as a partial agonist at KOR and DOR. In vitro functional assays demonstrate that samidorphan shows KOR activation with an EC50 of 3.3 nM and an Emax of 36%, and DOR activation with an EC50 of 1.5 nM and an Emax of 35% [1][2]. Additionally, samidorphan acts as a MOR antagonist when signaling through Gαi proteins but lacks β-arrestin-mediated signaling, a functional selectivity profile not observed with naltrexone [1].

Functional selectivity Partial agonism GPCR signaling

Samidorphan + Olanzapine vs. Olanzapine Alone: Quantified Reduction in Weight Gain in Phase 3 Clinical Trial

In the 24-week Phase 3 ENLIGHTEN-2 clinical trial (N=561 patients with stable schizophrenia), treatment with the olanzapine/samidorphan combination resulted in significantly less weight gain compared to olanzapine monotherapy. The least squares mean percent weight change from baseline was 4.21% in the combination group versus 6.59% in the olanzapine-alone group, representing a 36% relative reduction (absolute difference: 2.38 percentage points) [1]. Additionally, the proportion of patients experiencing ≥10% weight gain was 27.5% in the combination group versus 42.7% in the olanzapine-alone group [1].

Antipsychotic-induced weight gain Clinical trial Metabolic adverse effects

Samidorphan vs. Naltrexone: Divergent Primary Metabolic Pathways (CYP3A4 vs. Non-CYP Predominance)

Samidorphan and naltrexone exhibit distinct primary metabolic pathways. Samidorphan metabolism is mediated predominantly by CYP3A4, whereas naltrexone is primarily metabolized via non-CYP450 pathways (hepatic cytosolic reduction to 6β-naltrexol). This distinction has direct implications for drug-drug interaction liability. In a clinical study, coadministration of samidorphan with the strong CYP3A4 inducer rifampin decreased samidorphan Cmax by 44% and AUC∞ by 73% [1]. In contrast, naltrexone's pharmacokinetics are less susceptible to CYP3A4 modulation.

Drug metabolism CYP450 Drug-drug interaction

Samidorphan L-malate Salt Form: Implications for Solubility and Formulation Development

Samidorphan L-malate is the specific salt form utilized in the FDA-approved combination product LYBALVI. The L-malate counterion enhances aqueous solubility compared to the free base, facilitating the development of immediate-release oral bilayer tablet formulations [1]. Samidorphan demonstrates an absolute oral bioavailability of 69% and a Tmax of 1-2 hours, with linear pharmacokinetics over the clinically relevant dose range [2]. In contrast, naltrexone hydrochloride exhibits more variable oral bioavailability (5-40%) due to extensive first-pass metabolism.

Salt form selection Solubility Formulation science

Samidorphan L-malate: Validated Research and Development Application Scenarios


CNS Pharmacology Research: Opioid Receptor Occupancy and Functional Selectivity Studies

Samidorphan L-malate is the appropriate compound for researchers investigating opioid receptor occupancy, functional selectivity, and in vivo receptor binding profiles. The compound's differentiated EC50 values (MOR: 5.1 nM; KOR: 42.9 nM; DOR: 54.7 nM) and broad receptor engagement at clinically relevant concentrations make it superior to naltrexone for studies requiring concurrent MOR antagonism with KOR/DOR partial agonism [1]. Its β-arrestin-sparing MOR antagonism also enables investigations into biased GPCR signaling pathways [2].

Metabolic Psychiatry Research: Antipsychotic-Induced Weight Gain Mitigation Models

Samidorphan L-malate should be prioritized for preclinical and clinical research investigating the mitigation of antipsychotic-associated weight gain and metabolic dysfunction. The compound's demonstrated efficacy in the ENLIGHTEN-2 Phase 3 trial, where it reduced olanzapine-associated weight gain by 36% (4.21% vs. 6.59% weight gain over 24 weeks), establishes it as the reference standard for this indication [3]. This application is uniquely supported by samidorphan's clinical evidence base and cannot be replicated with generic opioid antagonists.

Drug-Drug Interaction Studies: CYP3A4-Mediated Metabolism Evaluation

For researchers conducting drug-drug interaction (DDI) studies involving CYP3A4 substrates, inducers, or inhibitors, samidorphan L-malate serves as a validated probe compound. The compound's predominant CYP3A4-mediated metabolism and its well-characterized interaction with rifampin (Cmax decrease of 44%, AUC∞ decrease of 73%) provide a robust experimental framework for DDI investigations [4]. This metabolic pathway is distinct from naltrexone and other opioid antagonists, offering a unique tool for CYP3A4-focused pharmacology studies.

Analytical Reference Standard and Formulation Development

Samidorphan L-malate is the definitive reference standard for analytical method development, method validation, and quality control applications related to olanzapine/samidorphan combination products. The L-malate salt form (CAS 1204592-75-5; molecular weight 504.5 g/mol) is the specific chemical entity present in the FDA-approved LYBALVI formulation [5]. Its well-defined solubility and stability characteristics support its use in dissolution testing, impurity profiling, and formulation development studies.

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